molecular formula C8H6BrClO B3049757 Ethanone, 1-(3-bromophenyl)-2-chloro- CAS No. 21886-58-8

Ethanone, 1-(3-bromophenyl)-2-chloro-

Cat. No. B3049757
CAS RN: 21886-58-8
M. Wt: 233.49 g/mol
InChI Key: XBQJXQFAYNWZGY-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-bromophenyl)-2-chloro-, also known as 3-Bromoacetophenone, is a chemical compound with the molecular formula C8H7BrO . It has a molecular weight of 199.045 .


Synthesis Analysis

While specific synthesis methods for Ethanone, 1-(3-bromophenyl)-2-chloro- were not found, a related compound, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, was synthesized using a two-step synthesis method .


Molecular Structure Analysis

The molecular structure of Ethanone, 1-(3-bromophenyl)-2-chloro- consists of a bromine atom attached to the third carbon of a phenyl group, which is attached to an ethanone group .


Physical And Chemical Properties Analysis

Ethanone, 1-(3-bromophenyl)-2-chloro- has a molecular weight of 199.045 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Bioactive Heterocyclic Compounds

Brominated and chlorinated compounds, similar in structure to Ethanone, 1-(3-bromophenyl)-2-chloro-, are integral in synthetic organic chemistry. Hydroxycoumarins, a class of compounds with brominated and chlorinated derivatives, display extensive chemical, photochemical, and biological properties, making them crucial in pharmaceutical, perfumery, and agrochemical industries (Yoda, 2020).

2. Flame Retardants in Indoor Environments

Novel Brominated Flame Retardants (NBFRs), which include brominated and chlorinated compounds, are increasingly used in consumer goods, leading to their presence in indoor air, dust, and food. Their environmental fate, occurrence, and potential risks are a growing area of research, underscoring the need for more comprehensive studies on their toxicity and environmental distribution (Zuiderveen, Slootweg, & de Boer, 2020).

3. Environmental Toxicity and Endocrine Disruption

Compounds like DDT and DDE, structurally similar to Ethanone, 1-(3-bromophenyl)-2-chloro-, are well-documented for their endocrine-disrupting effects in humans and wildlife, with significant implications for reproductive and immune systems. Their ability to bioaccumulate and persist in the environment makes them a subject of continuous study (Burgos-Aceves et al., 2021).

4. Chemical Synthesis and Applications

The synthesis of brominated and chlorinated compounds, which are structurally related to Ethanone, 1-(3-bromophenyl)-2-chloro-, is crucial for various industrial applications. For instance, methods for synthesizing 2-Fluoro-4-bromobiphenyl, an intermediate for manufacturing flurbiprofen, highlight the industrial relevance of such compounds (Qiu et al., 2009).

Safety and Hazards

While specific safety and hazard information for Ethanone, 1-(3-bromophenyl)-2-chloro- was not found, it’s important to handle all chemicals with care. Always use appropriate protective clothing and avoid contact with skin and eyes .

properties

IUPAC Name

1-(3-bromophenyl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQJXQFAYNWZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563298
Record name 1-(3-Bromophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(3-bromophenyl)-2-chloro-

CAS RN

21886-58-8
Record name 1-(3-Bromophenyl)-2-chloroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21886-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-2-chloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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